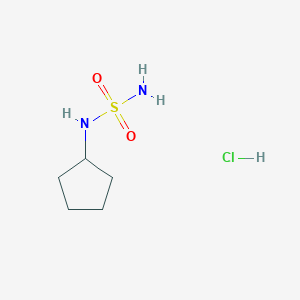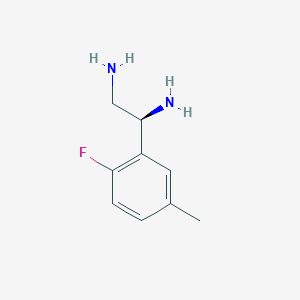
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenolhcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride is a chemical compound with a complex structure that includes amino, hydroxyethyl, bromo, and fluorophenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride typically involves multiple steps, starting from simpler precursor compounds. The synthetic route may include:
Bromination: Introduction of a bromine atom into the phenol ring.
Fluorination: Introduction of a fluorine atom into the phenol ring.
Aminoethylation: Introduction of an aminoethyl group.
Hydrochloride Formation: Conversion to the hydrochloride salt form.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the amino group to an amine.
Substitution: Replacement of the bromo or fluoro groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various substituted phenols.
Applications De Recherche Scientifique
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- (S)-2-(1-Amino-2-hydroxyethyl)benzoic acid
- (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile
Uniqueness
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromo and fluoro substituents, along with the amino and hydroxyethyl groups, makes it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H9BrFNO2 |
|---|---|
Poids moléculaire |
250.06 g/mol |
Nom IUPAC |
6-[(1S)-1-amino-2-hydroxyethyl]-3-bromo-2-fluorophenol |
InChI |
InChI=1S/C8H9BrFNO2/c9-5-2-1-4(6(11)3-12)8(13)7(5)10/h1-2,6,12-13H,3,11H2/t6-/m1/s1 |
Clé InChI |
AQWIEFSGDGJBHG-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1[C@@H](CO)N)O)F)Br |
SMILES canonique |
C1=CC(=C(C(=C1C(CO)N)O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate](/img/structure/B13049439.png)


![Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate](/img/structure/B13049463.png)

![3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13049471.png)
![6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B13049473.png)







